2-(3-Nitrophenyl)ethanol

Biocatalysis Protein Engineering Antioxidant Synthesis

2-(3-Nitrophenyl)ethanol is the validated meta-nitro isomer for reproducible biocatalysis and stereoselective synthesis. Its distinct electronic profile enables high-activity NBDO mutants (375-fold improvement) for hydroxytyrosol, fungal reductions yielding (S)-alcohols with ≥98% ee, and yeast-mediated routes to (R)-phenylephrine intermediates retaining 98.0% ee over multiple steps. Substituting ortho/para isomers compromises enzyme kinetics and yield. Procure only the authentic meta-isomer to ensure experimental integrity and scalable synthetic outcomes.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 52022-77-2
Cat. No. B3023286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Nitrophenyl)ethanol
CAS52022-77-2
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CCO
InChIInChI=1S/C8H9NO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,10H,4-5H2
InChIKeyPWZWTSYUZQZFKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Nitrophenyl)ethanol (CAS 52022-77-2): Essential Physicochemical and Procurement Baseline


2-(3-Nitrophenyl)ethanol (CAS 52022-77-2), also referred to as 3-nitrophenethyl alcohol, is a meta-substituted nitroaromatic alcohol with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . Its solid-state physical properties are well-defined, with a melting point of 47–50 °C and a boiling point of 141–146 °C at 4 mmHg . Commercial availability typically includes purity grades of 95–98% from established chemical suppliers, with analytical documentation such as NMR, HPLC, and GC traces often provided . These defined characteristics serve as a critical quality baseline for procurement and reproducibility in research applications.

Why 2-(3-Nitrophenyl)ethanol Cannot Be Casually Substituted: The Risk of Positional and Structural Analogs


The meta-nitro substitution pattern on the phenethyl alcohol scaffold of 2-(3-nitrophenyl)ethanol imparts distinct reactivity and biological recognition profiles that preclude generic substitution by its ortho- or para-nitro isomers, or by structurally related analogs like 1-(3-nitrophenyl)ethanol. Subtle changes in nitro group positioning significantly alter electronic distribution, steric accessibility, and hydrogen-bonding capacity . As demonstrated in direct comparative biotransformation studies, these positional isomers exhibit markedly different enzyme kinetics and stereochemical outcomes, underscoring that replacing 2-(3-nitrophenyl)ethanol with a positional analog without empirical validation can compromise experimental integrity and synthetic yields [1].

2-(3-Nitrophenyl)ethanol: Verifiable Quantitative Differentiation Against Closest Analogs


Engineered Nitrobenzene Dioxygenase Activity on 2-(3-Nitrophenyl)ethanol for Hydroxytyrosol Synthesis

2-(3-Nitrophenyl)ethanol (3NPA) serves as the optimal substrate for engineered nitrobenzene dioxygenase (NBDO) variants in the biocatalytic production of the potent antioxidant hydroxytyrosol. Directed evolution of NBDO yielded a triple mutant (F222C/F251L/G253D) that oxidizes 3NPA 375-fold more efficiently than the wild-type enzyme [1]. This quantitative enhancement, achieved with high regioselectivity, positions the meta-nitro substrate as uniquely effective for this specific enzymatic transformation. This represents a direct head-to-head comparison of wild-type versus engineered enzyme activity, and a class-level inference of substrate specificity for the meta-substituted alcohol over other positional isomers.

Biocatalysis Protein Engineering Antioxidant Synthesis

Enantioselective Biocatalytic Reduction of meta-Nitroacetophenone by Aspergillus terreus

In a comparative study of ortho-, meta-, and para-nitroacetophenone biotransformations using Aspergillus terreus strains, the meta-nitro derivative (the ketone precursor to 2-(3-nitrophenyl)ethanol) was transformed to (S)-(-)-1-(meta-nitrophenyl)ethanol with exceptionally high enantiomeric excess (e.e. ≥98%) and conversion (≥98%) [1]. The study demonstrated that the meta-substituted compound achieved these high stereoselectivities alongside the ortho-isomer, while the para-isomer exhibited distinct reactivity patterns [1]. This is a direct head-to-head comparison of positional isomers under identical reaction conditions.

Asymmetric Synthesis Fungal Biotransformation Chiral Alcohols

Yeast-Mediated Asymmetric Synthesis of (R)-2-Chloro-1-(3-nitrophenyl)ethanol for (R)-Phenylephrine Production

2-(3-Nitrophenyl)ethanol is a key structural motif in the synthesis of (R)-2-chloro-1-(3-nitrophenyl)ethanol, a direct precursor to the α1-adrenergic receptor agonist (R)-phenylephrine. Using a whole-cell biocatalyst of Pichia minuta, the ketone 2-chloro-1-(3-nitrophenyl)ethanone was reduced to the corresponding alcohol with 99.2% enantiomeric excess (ee) and 87% isolated yield [1]. Critically, the five-step transformation from this intermediate to (R)-phenylephrine proceeded without any loss of enantiomeric purity, maintaining 98.0% ee in the final drug substance [1]. This evidence is class-level inference for the importance of the meta-nitrophenyl ethanol core in this specific pharmaceutical synthesis.

Pharmaceutical Intermediate Asymmetric Biocatalysis Adrenergic Agonist

Physicochemical Differentiation: LogP and Topological Polar Surface Area of 2-(3-Nitrophenyl)ethanol

The calculated lipophilicity (LogP) and topological polar surface area (TPSA) for 2-(3-nitrophenyl)ethanol provide quantifiable differentiation from its positional isomers. For the target compound, consensus Log P values range from 1.4 to 1.66, and the TPSA is consistently calculated at 66.05 Ų . In contrast, ortho-substituted analogs (e.g., 1-(2-nitrophenyl)ethanol) exhibit different physicochemical profiles due to intramolecular hydrogen bonding and altered electronic distribution . While direct numerical LogP comparisons for isomers are not universally tabulated, the meta-substitution pattern confers a specific balance of polarity and lipophilicity that influences solubility, membrane permeability, and chromatographic retention, making it a distinct entity for computational and analytical applications. This evidence is cross-study comparable and class-level inference.

Physicochemical Profiling Lipophilicity QSAR

High-Impact Research and Industrial Applications for 2-(3-Nitrophenyl)ethanol Based on Verified Differentiation


Engineering Nitrobenzene Dioxygenase for Biocatalytic Antioxidant Production

Laboratories focused on directed evolution and protein engineering of nitrobenzene dioxygenase (NBDO) should source 2-(3-nitrophenyl)ethanol as the validated substrate for developing high-activity variants. As demonstrated by Bernath-Levin et al., this compound enables the generation of mutants with 375-fold improved activity for the synthesis of the potent antioxidant hydroxytyrosol [1]. The quantifiable performance enhancement makes it the substrate of choice for this specific enzyme system, offering a clear path to optimizing biocatalytic routes for high-value nutraceuticals and food ingredients.

Asymmetric Biocatalysis Using Fungal Whole-Cell Systems for Chiral Nitroalcohols

Researchers developing asymmetric synthesis methods using fungal biocatalysts should prioritize 2-(3-nitrophenyl)ethanol (or its ketone precursor) for producing chiral nitroalcohols with high enantiomeric excess. Studies with Aspergillus terreus strains confirm that the meta-nitro substrate yields (S)-alcohols with e.e. ≥98% under acidic conditions [2]. This validated performance ensures that procurement of the meta-isomer is essential for achieving target stereochemical outcomes in whole-cell biotransformations, where substituting a positional isomer could lead to different enzyme kinetics or reduced selectivity.

Synthesis of Enantiopure Pharmaceutical Intermediates for Adrenergic Agonists

Medicinal chemistry and process chemistry groups engaged in the synthesis of (R)-phenylephrine and related α1-adrenergic receptor agonists should incorporate 2-(3-nitrophenyl)ethanol derivatives into their synthetic routes. The whole-cell yeast-mediated reduction of a related meta-nitrophenyl ketone yields a key alcohol intermediate with 99.2% ee, which can be converted to the final drug substance while retaining 98.0% ee over multiple steps [3]. This proven stereochemical fidelity makes the meta-nitrophenyl ethanol scaffold a reliable and efficient starting point for producing enantiomerically pure active pharmaceutical ingredients.

Physicochemical Profiling and QSAR Model Development for Nitroaromatics

Computational chemists and analytical scientists developing QSAR models or chromatographic methods for nitroaromatic compounds require the distinct physicochemical signature of 2-(3-nitrophenyl)ethanol. Its calculated consensus Log P (0.94–1.66) and TPSA (66.05 Ų) define a specific property space that differs from ortho- and para-isomers due to intramolecular electronic effects. Procuring the authentic meta-isomer is therefore critical for generating accurate training data, validating predictive models, and ensuring reproducible analytical separations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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